molecular formula C31H56N6O7S3 B12314736 N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate

N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate

Cat. No.: B12314736
M. Wt: 721.0 g/mol
InChI Key: OTHVURBITOMQHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate involves multiple steps. The synthetic route typically includes the coupling of biotin with caproylaminocaproylaminocaproylaminoethyl methanethiosulfonate under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Chemical Reactions Analysis

N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions are typically disulfides and thiols .

Comparison with Similar Compounds

N-Biotinylcaproylaminocaproylaminocaproylaminoethyl Methanethiosulfonate is unique due to its specific reaction with thiols and its applications in probing receptor channel structures. Similar compounds include:

These compounds share similar applications but differ in their specific structures and reactivity.

Properties

Molecular Formula

C31H56N6O7S3

Molecular Weight

721.0 g/mol

IUPAC Name

N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanamide

InChI

InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)

InChI Key

OTHVURBITOMQHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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